(2E)-3-[4-(METHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID
CAS No.: 199679-41-9
Cat. No.: VC21106869
Molecular Formula: C10H11NO4S
Molecular Weight: 241.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 199679-41-9 |
|---|---|
| Molecular Formula | C10H11NO4S |
| Molecular Weight | 241.27 g/mol |
| IUPAC Name | (E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic acid |
| Standard InChI | InChI=1S/C10H11NO4S/c1-11-16(14,15)9-5-2-8(3-6-9)4-7-10(12)13/h2-7,11H,1H3,(H,12,13)/b7-4+ |
| Standard InChI Key | WEYOEFGCURUXDM-QPJJXVBHSA-N |
| Isomeric SMILES | CNS(=O)(=O)C1=CC=C(C=C1)/C=C/C(=O)O |
| SMILES | CNS(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O |
| Canonical SMILES | CNS(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O |
Introduction
Chemical Structure and Properties
Molecular Identity and Structure
(2E)-3-[4-(METHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID is an organic compound with a well-defined molecular structure. Its molecular formula is C10H11NO4S with a molecular weight of 241.27 g/mol . The structure consists of three principal components: a para-substituted phenyl ring, a methylsulfamoyl group at the para position, and a prop-2-enoic acid chain in the trans (E) configuration.
The methylsulfamoyl group contains a sulfur atom bonded to both an N-methyl amino group and two oxygen atoms, creating a tetrahedral arrangement around the sulfur. This group contributes significantly to the compound's polarity and hydrogen-bonding capabilities, affecting its solubility and interaction with biological targets.
Spectroscopic and Analytical Data
The identification and characterization of (2E)-3-[4-(METHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID can be accomplished using various spectroscopic techniques. Based on data from similar compounds , the following spectral characteristics would be expected:
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IR Spectroscopy: Strong absorption bands for:
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Carboxylic acid C=O stretching (~1690 cm⁻¹)
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C=C stretching (~1630 cm⁻¹)
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S=O stretching (~1310-1350 cm⁻¹)
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O-H stretching (broad band, ~3000-3500 cm⁻¹)
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¹H NMR: Characteristic signals for:
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Olefinic protons (δ ~6.5 and ~7.5 ppm, J ~16 Hz for trans configuration)
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Aromatic protons (δ ~7.4-7.7 ppm)
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N-methyl protons (δ ~2.8-3.0 ppm)
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Carboxylic acid proton (δ ~12 ppm, broad singlet)
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¹³C NMR: Signals corresponding to:
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Carboxylic carbon (~168-170 ppm)
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Olefinic carbons (~119 and ~144 ppm)
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Aromatic carbons (~128-135 ppm)
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N-methyl carbon (~30 ppm)
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Chemical Identifiers
The compound is characterized by the following identifiers, which are essential for its unambiguous identification in chemical databases and literature :
| Identifier | Value |
|---|---|
| CAS Number | 199679-41-9 |
| IUPAC Name | (E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic acid |
| Standard InChI | InChI=1S/C10H11NO4S/c1-11-16(14,15)9-5-2-8(3-6-9)4-7-10(12)13/h2-7,11H,1H3,(H,12,13)/b7-4+ |
| Standard InChIKey | WEYOEFGCURUXDM-QPJJXVBHSA-N |
| SMILES | CNS(=O)(=O)C1=CC=C(C=C1)/C=C/C(=O)O |
Synthesis Methods
Synthetic Routes
The synthesis of (2E)-3-[4-(METHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID can be achieved through several established methods commonly used for cinnamic acid derivatives. The following approaches represent the most viable synthetic strategies:
Knoevenagel-Doebner Condensation
This classic approach involves the condensation of 4-(methylsulfamoyl)benzaldehyde with malonic acid in the presence of a base catalyst (typically pyridine) and a catalytic amount of piperidine. The reaction proceeds via initial Knoevenagel condensation followed by decarboxylation to yield the target compound with predominantly E-configuration.
Heck Reaction
Another potential route involves the palladium-catalyzed Heck coupling of 4-(methylsulfamoyl)iodobenzene or the corresponding bromide with acrylic acid or its esters, followed by hydrolysis if necessary.
Industrial Production Considerations
For larger-scale synthesis, several factors must be considered:
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Starting Material Availability: The availability and cost of 4-(methylsulfamoyl)benzaldehyde or alternative precursors will significantly impact the production strategy.
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Process Optimization: Industrial production might employ continuous flow reactors and optimized reaction conditions to enhance yield and purity.
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Purification Techniques: Recrystallization from appropriate solvents and, if necessary, column chromatography would be employed to achieve high purity standards.
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Green Chemistry Principles: Sustainable production would aim to minimize waste and energy consumption, potentially through solvent recycling and catalytic processes.
Chemical Reactivity
Functional Group Reactivity
(2E)-3-[4-(METHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID contains several reactive functional groups that can participate in various chemical transformations:
Carboxylic Acid Group
The carboxylic acid moiety can undergo typical reactions including:
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Esterification with alcohols to form corresponding esters
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Amidation to form amides with amines
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Reduction to primary alcohols with strong reducing agents
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Salt formation with bases
Alpha,Beta-Unsaturated System
The conjugated double bond system can participate in:
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Michael addition reactions with nucleophiles
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Reduction to yield the saturated propanoic acid derivative
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Cycloaddition reactions (e.g., Diels-Alder reactions)
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Halogenation across the double bond
Methylsulfamoyl Group
The methylsulfamoyl group features:
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N-H bond that can participate in hydrogen bonding and deprotonation
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Susceptibility to hydrolysis under harsh conditions
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Possible N-alkylation reactions
Photochemical Properties
The compound likely exhibits photochemical reactivity similar to other cinnamic acid derivatives. Under UV irradiation, it may undergo:
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Photoisomerization: The E-configuration can isomerize to the Z-configuration
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[2+2] Cycloaddition: In concentrated solutions or solid state, it might undergo cycloaddition to form cyclobutane derivatives
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Photooxidation: In the presence of sensitizers, it may undergo photooxidation reactions
Biological Activities
Anti-inflammatory Properties
(2E)-3-[4-(METHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID exhibits potential anti-inflammatory properties, primarily through inhibition of cyclooxygenase (COX) enzymes. COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
The structural features of this compound, particularly the methylsulfamoyl group, may facilitate interactions with the active site of COX enzymes, potentially inhibiting their activity. This mechanism is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs), but the unique structure of this cinnamic acid derivative may confer different selectivity or potency profiles.
Structure-Activity Relationships
The biological activity of (2E)-3-[4-(METHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID is likely influenced by several structural features:
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Trans Configuration: The E-configuration of the double bond is generally associated with higher biological activity compared to the Z-configuration in cinnamic acid derivatives .
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Para-Substitution Pattern: The position of the methylsulfamoyl group at the para position may be optimal for interaction with biological targets. Studies on related compounds indicate that para-substituted cinnamic acid derivatives often show superior activity compared to ortho- or meta-substituted analogs .
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Electron-Withdrawing Group: The methylsulfamoyl group is electron-withdrawing, which may enhance certain biological activities. Research on anti-tuberculosis activity of cinnamic acid derivatives revealed that compounds with electron-withdrawing groups on the para position of the phenyl ring generally exhibited improved activity .
Research Applications
Current Uses in Medicinal Chemistry
(2E)-3-[4-(METHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID is primarily utilized in medicinal chemistry research for several purposes:
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Lead Compound Development: It serves as a potential lead structure for the design and synthesis of novel anti-inflammatory and antimicrobial agents.
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Structure-Activity Relationship Studies: The compound provides valuable information for understanding how structural modifications in cinnamic acid derivatives affect biological activity.
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Building Block in Synthesis: The compound functions as a versatile building block for creating more complex bioactive compounds with potential pharmaceutical applications.
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Molecular Probe: It may be used as a molecular probe to study biological pathways related to inflammation and microbial infections.
Comparison with Related Compounds
Structural Analogs and Derivatives
(2E)-3-[4-(METHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID can be compared with several structurally related compounds to understand the impact of specific functional groups on properties and activities:
These structural variations significantly impact properties such as solubility, lipophilicity, and hydrogen-bonding capability, which in turn affect biological activities and pharmacokinetic profiles.
Comparison with Natural Cinnamic Acid Derivatives
Natural cinnamic acid derivatives differ significantly from (2E)-3-[4-(METHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID in their substitution patterns and biological activities:
The natural derivatives typically contain hydroxyl and methoxy groups, which confer antioxidant properties through their ability to scavenge free radicals. In contrast, the methylsulfamoyl group in (2E)-3-[4-(METHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID likely contributes to different biological activities, particularly anti-inflammatory effects through potential enzyme inhibition mechanisms.
Structure-Activity Relationships in Antimicrobial Context
Research on cinnamic acid derivatives has revealed important structure-activity relationships relevant to antimicrobial activity, which may apply to (2E)-3-[4-(METHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID:
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Effect of Substituent Type: According to search result , compounds with electron-donating substituents on the para position of the phenyl ring (compounds 11-13 in the cited study) were inactive against Mycobacterium tuberculosis with IC₅₀ > 30 μg/mL. In contrast, compounds with electron-withdrawing groups showed significant activity.
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Position of Substitution: The para position appears optimal for antimicrobial activity, with compound 20 in the cited study (containing a carboxylic acid at the para position) exhibiting potent anti-TB activity (IC₅₀ = 0.045 μg/mL) .
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Effect of Halogen Substitution: The type, position, and number of halogen substituents affected biological activity, with certain para-chloro-substituted compounds showing enhanced activity .
These findings suggest that the methylsulfamoyl group in (2E)-3-[4-(METHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID, being electron-withdrawing and in the para position, may contribute to potential antimicrobial activity.
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